Nolpitantium besilate
描述
准备方法
贝西拉特诺匹坦的合成涉及几个关键步骤:
哌啶酰化: 第一步涉及使用 BOP 作为偶联试剂,用 3-异丙氧基苯乙酸酰化哌啶,生成酰胺中间体.
甲磺酰化: 然后,酰胺中间体通过用甲磺酰氯和三乙胺处理转化为甲磺酸酯.
外消旋胺拆分: 使用酒石酸拆分外消旋胺,以获得所需的对映异构体.
最终偶联: 最后一步涉及将拆分的胺与合适的酸偶联,形成贝西拉特诺匹坦.
贝西拉特诺匹坦的工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化,确保高产率和纯度。
化学反应分析
贝西拉特诺匹坦经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在哌啶环上,导致形成 N-氧化物衍生物。
还原: 还原反应可以在羰基上发生,将它们转化为醇。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和甲醇钠等亲核试剂。从这些反应形成的主要产物取决于使用的具体条件和试剂。
科学研究应用
贝西拉特诺匹坦具有广泛的科学研究应用:
作用机制
贝西拉特诺匹坦通过选择性地和竞争性地抑制物质 P 与 NK1 受体的结合来发挥作用 。这种抑制阻止了 NK1 受体的活化,NK1 受体参与各种生理过程,包括疼痛传递、炎症和呕吐。 贝西拉特诺匹坦的分子靶标包括中枢和周围神经系统中的 NK1 受体 。 其作用机制中涉及的途径包括抑制物质 P 诱导的信号级联反应,从而导致疼痛感知、炎症和恶心减少 .
相似化合物的比较
贝西拉特诺匹坦在 NK1 受体拮抗剂中是独特的,因为它具有高度选择性和效力。类似的化合物包括:
阿普立普坦: 另一种在临床上用于治疗化疗引起的恶心和呕吐的 NK1 受体拮抗剂.
福沙普立普坦: 阿普立普坦的 prodrug,具有类似的治疗应用.
属性
IUPAC Name |
benzenesulfonate;1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45Cl2N2O2.C6H6O3S/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;7-10(8,9)6-4-2-1-3-5-6/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1/t36?,37-,41?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRLQZNKDQQMBC-LSYPWIJNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165897 | |
Record name | Nolpitantium besilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155418-06-7 | |
Record name | Nolpitantium besilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155418067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nolpitantium besilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOLPITANTIUM BESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2G80PK4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。